

# Introduction: A Versatile Phenolic Aldehyde in Synthetic Chemistry

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## Compound of Interest

Compound Name: 2-Hydroxy-3,5-dimethylbenzaldehyde

Cat. No.: B1587654

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**2-Hydroxy-3,5-dimethylbenzaldehyde**, also known as 3,5-dimethyl salicylaldehyde, is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a reactive aldehyde group ortho to a hydroxyl group and flanked by two methyl substituents on the benzene ring, provides a unique combination of steric and electronic properties. These characteristics make it a sought-after precursor for the synthesis of Schiff bases, ligands for coordination chemistry, and heterocyclic compounds with potential applications in materials science and drug discovery.<sup>[1][2]</sup> This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, tailored for researchers and development scientists.

## Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of **2-Hydroxy-3,5-dimethylbenzaldehyde** are established through a combination of physical property measurements and spectroscopic analysis.

## Core Properties

The fundamental properties of the compound are summarized below for quick reference.<sup>[3][4]</sup>

Property	Value	Source
CAS Number	24623-61-8	[3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[3]
Molecular Weight	150.17 g/mol	[3]
IUPAC Name	2-hydroxy-3,5-dimethylbenzaldehyde	[3]
Appearance	Solid	
pKa (Predicted)	8.83 ± 0.23	[5]
XLogP3	2.3	[3]

## Molecular Structure

The structure of **2-Hydroxy-3,5-dimethylbenzaldehyde** is key to understanding its reactivity.

Caption: Chemical structure of **2-Hydroxy-3,5-dimethylbenzaldehyde**.

## Spectroscopic Signature

While a dedicated public spectrum for this specific molecule is not readily available, its spectroscopic characteristics can be reliably predicted based on its functional groups and structurally similar compounds.[6][7][8]

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (-CHO) at ~9.8-10.0 ppm, a broad singlet for the phenolic hydroxyl proton (-OH) which can vary but is often seen at high chemical shift (>10 ppm) due to intramolecular hydrogen bonding, two singlets for the aromatic protons, and two singlets for the methyl (-CH<sub>3</sub>) groups in the aromatic region (~2.2-2.5 ppm).
- <sup>13</sup>C NMR:** The carbon NMR would feature a signal for the carbonyl carbon at ~190-195 ppm. Signals for the aromatic carbons would appear between ~115-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The two methyl carbons would resonate at ~15-25 ppm.

- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the hydroxyl group ( $\sim 3100\text{-}3400\text{ cm}^{-1}$ ), a sharp C=O stretch from the aldehyde ( $\sim 1650\text{-}1680\text{ cm}^{-1}$ ), C-H stretches from the aromatic ring and methyl groups ( $\sim 2850\text{-}3100\text{ cm}^{-1}$ ), and C=C stretching bands for the aromatic ring ( $\sim 1580\text{-}1600\text{ cm}^{-1}$ ).<sup>[8]</sup>
- Mass Spectrometry (MS): The molecular ion peak ( $M^+$ ) would be observed at an  $m/z$  corresponding to its molecular weight (150.17). Common fragmentation patterns would involve the loss of the aldehyde group (CHO) or a methyl group ( $\text{CH}_3$ ).

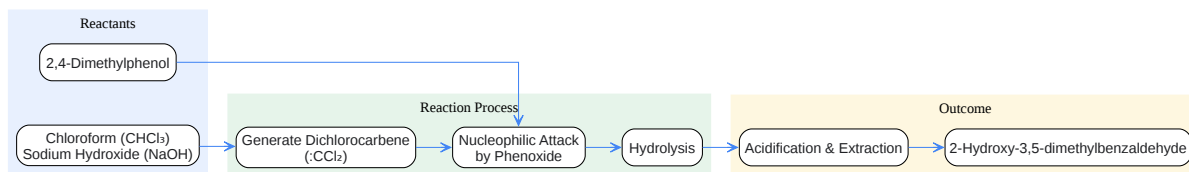
## Synthesis Methodologies: The Formylation of Dimethylphenols

The introduction of a formyl (-CHO) group onto a phenol ring is a cornerstone of aromatic chemistry. For **2-Hydroxy-3,5-dimethylbenzaldehyde**, the logical precursor is 2,4-dimethylphenol. The two primary methods for this transformation are the Reimer-Tiemann and Duff reactions.

### The Reimer-Tiemann Reaction

This classic method achieves ortho-formylation of phenols using chloroform ( $\text{CHCl}_3$ ) in a strong basic solution, such as aqueous sodium hydroxide.<sup>[9][10]</sup>

**Causality and Mechanism:** The reaction's efficacy hinges on the generation of a highly electrophilic dichlorocarbene ( $:\text{CCl}_2$ ) intermediate.<sup>[9][11]</sup> The strongly basic medium deprotonates the phenol to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.<sup>[12]</sup> The ortho-position is favored due to the directing effect of the hydroxyl group.



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Caption: Workflow for the Reimer-Tiemann synthesis.

## The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like glacial acetic acid or trifluoroacetic acid.<sup>[13][14]</sup>

**Causality and Mechanism:** This reaction proceeds through the acid-catalyzed decomposition of hexamine to generate an electrophilic iminium ion species.<sup>[13]</sup> The activated phenol ring attacks this electrophile in an electrophilic aromatic substitution. The resulting benzylamine-type intermediate is then hydrolyzed under acidic conditions to liberate the final aldehyde product.<sup>[14]</sup> The Duff reaction is often considered milder than the Reimer-Tiemann and can be more successful for certain substrates, though yields can be modest.<sup>[15][16]</sup>

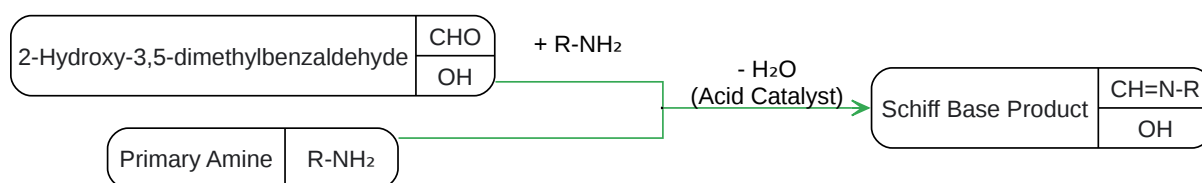
## Chemical Reactivity & Key Transformations

The utility of **2-Hydroxy-3,5-dimethylbenzaldehyde** lies in the reactivity of its aldehyde and hydroxyl functional groups. This dual reactivity is particularly powerful for constructing complex molecular scaffolds.

## Schiff Base Formation: A Gateway to Bioactive Molecules

A primary application of this compound is in the synthesis of Schiff bases (imines).[17] This involves a condensation reaction between the aldehyde group and a primary amine.

**Mechanism and Significance:** The reaction is typically catalyzed by a small amount of acid. The nucleophilic amine attacks the electrophilic aldehyde carbon, followed by dehydration to form the characteristic azomethine ( $-C=N-$ ) bond.[18] Schiff bases derived from salicylaldehydes are excellent ligands for metal ions and are widely investigated for their biological activities, including anticancer and antimicrobial properties.[1][2][19] The substituents on both the aldehyde and the amine components can be systematically varied to tune the electronic, steric, and pharmacological properties of the final molecule, a core principle in drug development.[17]



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Caption: General scheme for Schiff base synthesis.

## Safety and Handling

As a laboratory chemical, **2-Hydroxy-3,5-dimethylbenzaldehyde** requires proper handling to ensure personnel safety.

- **Hazard Classification:** The compound is classified as causing serious eye irritation (H319).[3] It may also cause skin and respiratory irritation.[20][21]
- **Precautionary Measures:** Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, is mandatory.[20][22] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21][23] Avoid contact with skin and eyes.[22]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20][24]

- **Spill & Disposal:** In case of a spill, clean up solids immediately, avoiding dust generation.<sup>[23]</sup> Dispose of waste material in accordance with local, state, and federal regulations.

## Detailed Experimental Protocols

The following protocols are provided as validated starting points for synthesis and application.

### Protocol: Synthesis via Reimer-Tiemann Reaction

This protocol describes the ortho-formylation of 2,4-dimethylphenol.<sup>[11][12]</sup>

- **Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,4-dimethylphenol (1.0 equiv) in an aqueous solution of sodium hydroxide (8.0 equiv, 10-20% w/v).
- **Heating:** Heat the mixture to 60-70°C with vigorous stirring to ensure the formation of the sodium phenoxide.
- **Addition of Chloroform:** Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.
- **Reaction:** After the addition is complete, continue to stir the mixture at 70°C for an additional 2-3 hours. The color of the mixture will typically darken.
- **Work-up (Part 1 - Removal of Excess Chloroform):** Cool the reaction mixture to room temperature. Steam distill the mixture to remove any unreacted chloroform.
- **Work-up (Part 2 - Isolation):** Cool the remaining aqueous solution in an ice bath and carefully acidify with dilute hydrochloric or sulfuric acid until it is acidic (pH ~4-5). The product will precipitate as a solid or oil.
- **Purification:** Collect the solid by filtration or extract the oily product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

## Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for condensing the title aldehyde with a primary amine.<sup>[18]</sup>

- **Setup:** Dissolve **2-Hydroxy-3,5-dimethylbenzaldehyde** (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
- **Addition of Amine:** To this solution, add the primary amine (1.0 equiv).
- **Catalysis:** Add 2-3 drops of a catalytic amount of glacial acetic acid.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product often precipitates from the solution.
- **Purification:** Collect the solid product by filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent if necessary.

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